N-(2-aminoethyl)-N-methylcyclopropanamine
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Overview
Description
N-(2-aminoethyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring substituted with an aminoethyl and a methyl group
Mechanism of Action
Target of Action
The primary target of N-(2-aminoethyl)-N-methylcyclopropanamine is Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also the receptor for the SARS-CoV-2 virus, which causes COVID-19 .
Mode of Action
This compound interacts with ACE2 by binding to it, leading to a conformational change in ACE2 . This shift in ACE2 alters the residues that would bind the SARS-CoV S-glycoprotein, preventing viral attachment and entry . Furthermore, it may inhibit ACE2, preventing the constriction of coronary blood vessels and the eventual hypertrophy of myocytes and proliferation of vascular smooth muscle cells .
Biochemical Pathways
The compound’s interaction with ACE2 affects the renin-angiotensin system, a critical pathway in cardiovascular physiology . By inhibiting ACE2, it prevents the conversion of angiotensin II to angiotensin-(1-7), a vasodilator. This action can lead to an increase in vascular resistance and oxygen consumption .
Result of Action
The inhibition of ACE2 by this compound can lead to changes in blood pressure regulation and potentially provide a therapeutic effect in cardiovascular diseases . Additionally, by preventing the binding of the SARS-CoV-2 virus to ACE2, it could potentially inhibit viral entry and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylcyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with ethylenediamine, followed by methylation. The reaction conditions often require the use of a base, such as sodium hydroxide, and a methylating agent, such as methyl iodide. The process can be summarized as follows:
- Cyclopropanecarboxylic acid is reacted with ethylenediamine in the presence of a base to form N-(2-aminoethyl)cyclopropanamine.
- The resulting compound is then methylated using a methylating agent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
N-(2-aminoethyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound has similar aminoethyl functionality but differs in its silane group.
N-(2-aminoethyl)piperazine: This compound contains a piperazine ring instead of a cyclopropane ring.
N-(2-aminoethyl)glycine: This compound features a glycine backbone instead of a cyclopropane ring .
Uniqueness
N-(2-aminoethyl)-N-methylcyclopropanamine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N'-cyclopropyl-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(5-4-7)6-2-3-6/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGOVRPYKWYEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126105-24-6 |
Source
|
Record name | N-(2-aminoethyl)-N-methylcyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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